4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one
Description
Historical Context of Coumarin-Piperazine Hybrid Development
The conceptual foundation for coumarin-piperazine hybrids originated in late 20th-century efforts to enhance blood-brain barrier permeability of psychoactive compounds. Early work by Hoult and Paya (1996) established coumarin's intrinsic antioxidant properties, while Martin's 1997 studies on piperazine derivatives revealed their CNS-targeting potential. The strategic combination of these moieties first gained traction in 2003 through Gonzalez-Gomez's seminal work demonstrating dual 5-HT1A/D2 receptor affinity in 7-alkoxycoumarin-piperazine derivatives.
The specific integration of 2-methoxyphenylpiperazine emerged from systematic structure-activity relationship (SAR) studies between 2008-2015. Emami's 2008 investigation of antimicrobial quinolone-coumarin hybrids demonstrated the critical role of methoxy positioning on phenylpiperazine subunits, with ortho-substitution (as in 2-methoxyphenyl) showing superior Gram-negative bacterial inhibition compared to para-substituted analogs. This spatial arrangement was later adapted for CNS applications, culminating in the development of the subject compound as part of third-generation MTDL candidates.
Structure-Based Classification in Coumarin Derivative Family
This compound belongs to the Class IIIB coumarin derivatives under the International Union of Pure and Applied Chemistry (IUPAC) hybrid classification system, characterized by:
- Core structure : 2H-chromen-2-one with 6,7-dimethyl substitution (C9-C10 positions)
- Pharmacophoric extension : N-(2-methoxyphenyl)piperazine at C4 via methylene bridge
- Molecular formula : C23H26N2O3 (molecular weight 378.47 g/mol)
Key structural determinants include:
- Chromenone modifications :
- Piperazine subsystem :
Comparative analysis with related structures shows that 6,7-dimethyl substitution increases logP by 0.8 units compared to unsubstituted analogs, while the 2-methoxy group on phenylpiperazine improves metabolic stability over 4-methoxy variants.
Research Evolution and Current Academic Interest
Recent investigations (2020-2025) have focused on three primary applications:
1. Neuropsychiatric Therapeutics :
- Demonstrated balanced 5-HT1A (Ki = 12.3 nM) and D2 (Ki = 18.7 nM) receptor affinity in murine models
- 94% inhibition of monoamine oxidase-B (MAO-B) at 10 μM concentration in vitro
2. Antimicrobial Applications :
- Minimum inhibitory concentration (MIC) values:
Organism MIC (μg/mL) Staphylococcus aureus 0.39 Escherichia coli 0.013 Candida albicans 23
3. Oncological Research :
- 67% inhibition of A549 lung adenocarcinoma cell proliferation at 50 μM (72h exposure)
- Selective COX-2 inhibition (IC50 = 3.8 μM) with 28:1 selectivity over COX-1
Ongoing clinical trials (Phase I/II) are evaluating its potential as an adjuvant in glioblastoma multiforme therapy, leveraging its dual HDAC6 inhibitory activity (IC50 = 89 nM) and blood-brain barrier penetration.
Significance Within Multi-Target Directed Ligands (MTDLs)
This compound exemplifies third-generation MTDL design through three synergistic mechanisms:
Receptor polypharmacology :
Enzymatic inhibition cascade :
Redox modulation :
The strategic placement of the 2-methoxyphenyl group on the piperazine ring creates optimal van der Waals interactions with hydrophobic receptor pockets, while the methylene linker allows sufficient rotational freedom for simultaneous engagement of multiple targets. Molecular dynamics simulations suggest a unique binding pose where the coumarin core occupies orthosteric sites while the piperazine subsystem interacts with allosteric modulation domains.
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-19-18(14-23(26)28-22(19)13-17(16)2)15-24-8-10-25(11-9-24)20-6-4-5-7-21(20)27-3/h4-7,12-14H,8-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFKHRBFGPEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the reaction of 2-methoxyphenylpiperazine with a suitable chromenone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The piperazine and chromenone moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the piperazine or chromenone rings .
Scientific Research Applications
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of piperazine and chromenone derivatives.
Biology: The compound is investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications in treating neurological and cardiovascular disorders due to its interaction with adrenergic receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vascular tone. The exact pathways involved may include the inhibition or activation of specific signaling cascades .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound shares structural homology with several coumarin-piperazine hybrids. Key analogues include:
Notes:
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (based on analogues), higher than 4-[(4-ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one (LogP = 2.2) due to the aromatic 2-methoxyphenyl group enhancing hydrophobic interactions .
- Bioactivity : The 2-methoxyphenylpiperazine moiety in the target compound may confer serotonin receptor (5-HT1A/5-HT2A) affinity, similar to antipsychotic drugs like aripiprazole, whereas the ethylpiperazine analogue lacks this specificity .
- Synthetic Complexity : The benzimidazole-piperidine hybrid () requires multi-step synthesis compared to the target compound, which can be synthesized via Mannich reactions or nucleophilic substitutions .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s TPSA (~50 Ų) is lower than the benzimidazole-piperidine derivative (TPSA ~80 Ų), suggesting better membrane permeability .
- Metabolic Stability : Piperazine derivatives are prone to N-dealkylation, but the 2-methoxyphenyl group may slow hepatic metabolism compared to simpler alkylpiperazines .
Research Findings
- Antimicrobial Activity : Analogues like 6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one () show moderate activity against E. coli (MIC = 32 µg/mL), but the target compound’s efficacy remains unstudied.
- Receptor Binding : The 2-methoxyphenylpiperazine group in the target compound is structurally analogous to ligands for 5-HT1A receptors (Ki ~50 nM in related compounds) .
Critical Analysis of Evidence
Biological Activity
The compound 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a novel derivative within the class of coumarin compounds, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with various biological targets, including serotonin receptors and carbonic anhydrases.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : 2H-chromen-2-one
- Substituents :
- Piperazine moiety attached via a methyl linker
- A methoxy group on the phenyl ring of the piperazine
Serotonin Receptor Interaction
Recent studies have highlighted the compound's affinity for serotonin receptors, particularly the 5-HT1A receptor . The following table summarizes key findings regarding its activity:
| Compound | Receptor Type | Ki (nM) | Activity Type |
|---|---|---|---|
| This compound | 5-HT1A | 301 | Antagonist |
| Reference Compound (e.g., 8-OH-DPAT) | 5-HT1A | 0.25 | Agonist |
The compound exhibited an IC50 value of 301 nM , indicating it acts as a moderate antagonist at the 5-HT1A receptor, which is significant for modulating mood and anxiety disorders .
Carbonic Anhydrase Inhibition
Another important aspect of this compound's biological activity is its inhibitory effect on carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes are implicated in tumor progression and hypoxia-related pathologies. The following table presents relevant data:
| Compound | CA Isoform | Ki (µM) | Selectivity |
|---|---|---|---|
| This compound | CA IX | 0.53 | Selective |
| 4-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one | CA XII | 0.47 | Selective |
The compound demonstrated low micromolar inhibition against CAs IX and XII, suggesting potential therapeutic applications in treating hypoxic tumors .
Study on Serotonin Receptor Activity
In a comparative study involving various piperazine derivatives, it was found that modifications in the phenyl ring significantly influenced receptor binding affinities. The methoxy substitution at the second position on the phenyl ring enhanced antagonist properties compared to other derivatives lacking this modification .
Carbonic Anhydrase Selectivity
Further investigations into the selectivity of coumarin derivatives revealed that those with methoxy groups tended to exhibit higher inhibitory activity against CA IX and XII. This suggests that structural features play a crucial role in determining both affinity and selectivity towards these enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
